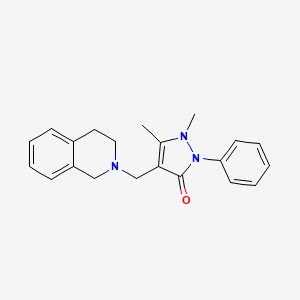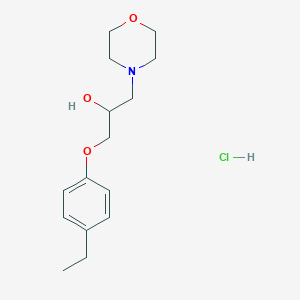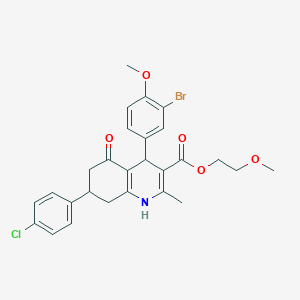![molecular formula C22H23NO3S3 B5068082 (5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5068082.png)
(5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique thiazolidinone core, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This step often involves the reaction of an appropriate thioamide with an α-halo ketone under basic conditions.
Substitution Reactions:
Final Assembly: The final step involves the condensation of the substituted thiazolidinone with the appropriate aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The phenylsulfanylethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, (5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include enzymes involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2,4-thiazolidinedione, share some structural similarities but differ in their substituents.
Sulfur-containing Heterocycles: Compounds like thiadiazoles and thiazoles also contain sulfur and nitrogen in their rings, but have different chemical properties.
Uniqueness
What sets (5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
(5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S3/c1-3-23-21(24)20(29-22(23)27)15-16-10-11-18(19(14-16)25-4-2)26-12-13-28-17-8-6-5-7-9-17/h5-11,14-15H,3-4,12-13H2,1-2H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHRXXJOCBWCDC-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCSC3=CC=CC=C3)OCC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCSC3=CC=CC=C3)OCC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol](/img/structure/B5068002.png)

![1-[4-(2-bromophenoxy)butyl]-1H-imidazole](/img/structure/B5068008.png)
![3-chloro-1-(4-ethylphenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5068015.png)
![propyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5068023.png)
![2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE](/img/structure/B5068028.png)


![2-(3-{2-[5-(4-FLUOROPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5068074.png)

![4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole](/img/structure/B5068094.png)
![ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B5068106.png)


